molecular formula C9H11BrClNO B6308420 7-Bromochroman-4-amine hydrochloride CAS No. 2307737-83-1

7-Bromochroman-4-amine hydrochloride

Cat. No.: B6308420
CAS No.: 2307737-83-1
M. Wt: 264.54 g/mol
InChI Key: BVJCAWWHYBICLV-UHFFFAOYSA-N
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Description

7-Bromochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO. It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom at the 7th position and an amine group at the 4th position.

Mechanism of Action

Target of Action

The compound belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds

Mode of Action

As a derivative of chroman-4-one, it may exhibit a broad variety of biological and pharmaceutical activities . The exact interactions with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Chroman-4-one derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Given its structural similarity to other chroman-4-one derivatives, it may exhibit a range of biological and pharmaceutical activities . Further experimental studies are needed to elucidate these effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Bromochroman-4-amine hydrochloride is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. It is recommended to store the compound at room temperature, away from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromochroman-4-amine hydrochloride typically involves the bromination of chroman followed by amination. One common method includes the bromination of chroman-4-one to yield 7-bromochroman-4-one, which is then subjected to reductive amination to produce 7-bromochroman-4-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromochroman-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromochroman-4-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 7-Chlorochroman-4-amine hydrochloride
  • 7-Fluorochroman-4-amine hydrochloride
  • 7-Iodochroman-4-amine hydrochloride

Comparison: 7-Bromochroman-4-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJCAWWHYBICLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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